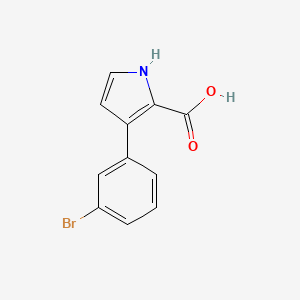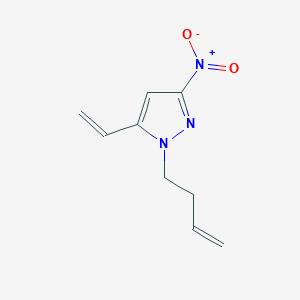
PB Picolyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally equivalent to Pacific Blue® Dye and is used for generating stable signals in imaging and flow cytometry .
Preparation Methods
PB Picolyl Azide can be synthesized using various methods. One common approach involves the preparation of picolyl azide-lysine (PazK) through the combination of lysine derivatives and azides . The compound is typically stored as a yellow amorphous semi-solid and is soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Industrial production methods often involve the use of copper (II) sulfate pentahydrate and THPTA as reagents to enhance the CuAAC reaction .
Chemical Reactions Analysis
PB Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly efficient due to the copper-chelating motif, which raises the effective concentration of copper (I) at the reaction site . Common reagents used in these reactions include copper (II) sulfate, sodium ascorbate, and THPTA . The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .
Scientific Research Applications
PB Picolyl Azide has a wide range of scientific research applications. In chemistry, it is used for the detection of low-abundance alkyne targets and for improving the biocompatibility of CuAAC labeling protocols . In biology, it is valuable for imaging and flow cytometry due to its brightness and photostability . In medicine, it is used for monitoring dynamic glycosylation in vivo and for labeling biomolecules in living systems . Industrial applications include the development of highly sensitive protocols for microscopy of alkyne lipids and fluorescently tagged proteins .
Mechanism of Action
The mechanism of action of PB Picolyl Azide involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The copper-chelating motif in the azide probe raises the effective concentration of copper (I) at the reaction site, enhancing the reaction rate and efficiency . This results in faster and more biocompatible CuAAC labeling, which is particularly valuable for detecting low-abundance targets and imaging living systems .
Comparison with Similar Compounds
PB Picolyl Azide is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction compared to conventional azides . Similar compounds include Alexa Fluor® 405, CF® 405, and DyLight® 405, which are also used as fluorescent probes in imaging and flow cytometry . this compound offers a substantial increase in sensitivity and reduced cell toxicity, making it a superior choice for certain applications .
Properties
Molecular Formula |
C19H14F2N6O5 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]-6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14F2N6O5/c20-13-6-9-5-12(19(31)32-17(9)15(21)16(13)29)18(30)23-4-3-14(28)26-11-2-1-10(24-7-11)8-25-27-22/h1-2,5-7,29H,3-4,8H2,(H,23,30)(H,26,28) |
InChI Key |
WZAGFMVNHACOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)CCNC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)



